

# 3-Galactosyllactose: A Technical Guide to its Prebiotic Function and Therapeutic Potential

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 3-Galactosyllactose

Cat. No.: B1195140

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**3-Galactosyllactose** (3'-GL), a trisaccharide composed of a galactose moiety linked to the 3-position of the glucose unit of lactose, is a significant prebiotic compound found naturally in human milk as a Human Milk Oligosaccharide (HMO) and is also a component of commercially produced galactooligosaccharides (GOS).<sup>[1][2][3][4]</sup> As a non-digestible oligosaccharide, 3'-GL travels to the colon intact, where it exerts its beneficial effects primarily through the selective modulation of the gut microbiota.<sup>[5]</sup> Its ability to foster the growth of beneficial bacteria, stimulate the production of health-promoting metabolites, and directly interact with intestinal cells has positioned it as a compound of high interest for applications in infant nutrition, functional foods, and as a potential therapeutic agent for managing gut health and inflammatory conditions.<sup>[1][3][6][7]</sup>

## Core Prebiotic Mechanisms of 3-Galactosyllactose

The prebiotic activity of 3'-GL is multifaceted, involving a cascade of events that begins with its selective fermentation by commensal gut bacteria.

- Selective Microbiota Modulation: 3'-GL serves as a preferential substrate for beneficial gut microorganisms, particularly species within the *Bifidobacterium* and *Lactobacillus* genera.<sup>[1][8]</sup> In vitro studies using infant fecal microbiota have demonstrated that 3'-GL significantly increases the abundance of key infant-associated bifidobacteria, including *Bifidobacterium*

longum, B. breve, and B. bifidum.[1] This selective stimulation helps to establish a healthy gut microbial community, which is crucial for immune development and pathogen defense.

- Production of Short-Chain Fatty Acids (SCFAs): The fermentation of 3'-GL by gut bacteria leads to the production of short-chain fatty acids (SCFAs), primarily acetate, propionate, and butyrate.[1][9][10] These metabolites are vital for gut homeostasis. They serve as a primary energy source for colonocytes (especially butyrate), contribute to the maintenance of the intestinal barrier, and possess anti-inflammatory and immunomodulatory properties.[10][11]
- Acidification of the Gut Environment: The production of SCFAs and lactic acid from 3'-GL fermentation lowers the pH of the colonic environment.[1] This acidification creates unfavorable conditions for the growth of pH-sensitive pathogenic bacteria, such as certain species of Enterobacteriaceae and Clostridium, thereby contributing to a protective microbial balance.[1]
- Direct Immunomodulatory Effects: Beyond its role as a prebiotic substrate, 3'-GL has been shown to exert direct effects on intestinal epithelial cells. Evidence from ex vivo studies on human intestinal tissue suggests that galactosyllactoses, including 3'-GL, can directly attenuate inflammatory signaling pathways, contributing to innate immune modulation.[3][12]

## Quantitative Data from Experimental Studies

The prebiotic effects of 3'-GL have been quantified in various in vitro and ex vivo models. The following tables summarize key findings from these studies.

Table 1: Impact of 3'-Galactosyllactose on Gut Microbiota Composition (in vitro infant fecal fermentation)

| Bacterial Species             | Fold Change in Relative Abundance (vs. Control) | Reference |
|-------------------------------|-------------------------------------------------|-----------|
| <b>Bifidobacterium longum</b> | Increased                                       | [1]       |
| Bifidobacterium breve         | Increased                                       | [1]       |
| Bifidobacterium bifidum       | Significantly Increased                         | [1]       |

| Bacteroides genus | Decreased |[1][4] |

Note: Data represents trends observed in in vitro fermentation studies. Specific fold changes can vary based on the fecal donor and experimental conditions.

Table 2: Short-Chain Fatty Acid (SCFA) Production from in vitro Fermentation of 3'-Galactosyllactose

| Metabolite | Concentration Change | Reference                               |
|------------|----------------------|-----------------------------------------|
| Acetate    | Increased            | <a href="#">[1]</a> <a href="#">[9]</a> |
| Lactate    | Increased            | <a href="#">[9]</a>                     |
| Butyrate   | Increased            | <a href="#">[10]</a>                    |
| Propionate | Increased            | <a href="#">[10]</a>                    |

| Total SCFAs | Increased |[\[1\]](#) |

Note: Increased production is relative to baseline or negative control conditions in fecal fermentation models.

Table 3: Summary of Clinical Trials on GOS/HMOs Containing 3'-Galactosyllactose

| Study Population               | Intervention                         | Dosage             | Key Outcomes                                                                                                              | Reference |
|--------------------------------|--------------------------------------|--------------------|---------------------------------------------------------------------------------------------------------------------------|-----------|
| Healthy Adults                 | Milk with enzymatically produced GOS | 9 g GOS/serving    | 3-fold increase in gut bifidobacteria; Increased plasma acetate.                                                          | [13]      |
| Lactose Intolerant Individuals | GOS                                  | 5.2 g, twice daily | Aims to identify microbial shifts associated with alleviation of intolerance symptoms.                                    | [14]      |
| Healthy Term Infants           | Infant formula with various HMOs     | Varied             | Supplementation was safe and well-tolerated; Shift in gut microbiome and stool characteristics towards breastfed infants. | [15]      |

| Lactose Intolerant Individuals | Review of GOS trials | Varied | Most studies reported favorable outcomes in managing symptoms of lactose intolerance. | [16] |

Note: Clinical trials typically use GOS mixtures, which contain 3'-GL among other oligosaccharides. Studies on pure 3'-GL are less common.

## Signaling Pathways and Mechanisms of Action

3'-GL influences host health through specific molecular pathways, most notably by modulating inflammatory responses in the gut.

## Attenuation of NF-κB Inflammatory Signaling

A key anti-inflammatory mechanism of galactosyllactoses is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.<sup>[3][12]</sup> In response to pro-inflammatory stimuli, such as pathogens or cytokines, the NF-κB p65 subunit translocates to the nucleus, where it initiates the transcription of inflammatory genes. Studies have shown that GOS and HMOs containing 3'-GL can mitigate this response by inhibiting the nuclear translocation of NF-κB p65 in intestinal epithelial cells.<sup>[3]</sup>



[Click to download full resolution via product page](#)

Caption: Inhibition of the NF-κB inflammatory pathway by **3-Galactosyllactose**.

## Enhancement of Gut Barrier Function

The prebiotic effects of 3'-GL create a synergistic effect that reinforces the intestinal barrier, a critical defense against pathogens and toxins.



[Click to download full resolution via product page](#)

Caption: Logical workflow of 3'-GL enhancing intestinal barrier function.

## Experimental Protocols

Reproducible and standardized methodologies are crucial for studying the effects of prebiotics. Below are outlines of key experimental protocols.

### Protocol 1: In Vitro Batch Fermentation of 3'-GL with Fecal Microbiota

This method assesses the fermentability of 3'-GL and its impact on microbial composition and metabolite production.

### 1. Inoculum Preparation:

- Collect fresh fecal samples from healthy donors (e.g., infants not exposed to antibiotics).
- Immediately store samples in an anaerobic environment (e.g., with an anaerobic gas pack).
- Prepare a 10% (w/v) fecal slurry by homogenizing the sample in a pre-reduced anaerobic buffer (e.g., phosphate-buffered saline with reducing agents like L-cysteine).

### 2. Fermentation:

- Dispense a basal medium (containing nutrients but no carbohydrates) into sterile fermentation vessels.
- Add the test substrate (e.g., 10 mg/mL 3'-GL), a positive control (e.g., FOS or GOS), and a negative control (no substrate).
- Inoculate each vessel with the fecal slurry (e.g., 5% v/v) under a continuous stream of N<sub>2</sub> or in an anaerobic chamber.
- Incubate at 37°C for a defined period (e.g., 24-48 hours), with time points for sampling (e.g., 0, 12, 24, 48 hours).

### 3. Analysis:

- Microbiota Composition: Extract DNA from samples and perform 16S rRNA gene sequencing to determine changes in bacterial populations.
- SCFA Production: Centrifuge samples, filter the supernatant, and analyze for SCFAs using Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).
- pH Measurement: Monitor changes in the culture pH at each time point.



[Click to download full resolution via product page](#)

Caption: Experimental workflow for in vitro fecal fermentation of 3'-GL.

## Protocol 2: Intestinal Barrier Function Assay Using Caco-2 Cells

This protocol models the human intestinal barrier to assess the direct effects of 3'-GL on epithelial integrity and inflammatory responses.

### 1. Cell Culture:

- Culture human intestinal epithelial cells (e.g., Caco-2) on semi-permeable transwell inserts until they form a differentiated and polarized monolayer. This typically takes ~21 days.

#### 2. Barrier Integrity Measurement:

- Measure the Transepithelial Electrical Resistance (TEER) using a voltmeter to confirm monolayer confluence and integrity. A high TEER value indicates a well-formed barrier.

#### 3. Treatment and Challenge:

- Treat the apical side of the Caco-2 monolayers with 3'-GL dissolved in cell culture media for a specified period (e.g., 24 hours).[17]
- Introduce an inflammatory challenge, such as a pro-inflammatory cytokine (e.g., TNF- $\alpha$ ) or a fungal toxin, to both 3'-GL-treated and untreated (control) cells.[17]

#### 4. Outcome Analysis:

- Barrier Protection: Monitor TEER values post-challenge. A smaller drop in TEER in the 3'-GL-treated group compared to the control indicates a protective effect.
- Inflammatory Response: Collect the basolateral media and quantify the secretion of pro-inflammatory chemokines, such as Interleukin-8 (IL-8), using an ELISA assay. Reduced IL-8 levels in the treated group suggest an anti-inflammatory effect.[17]
- Gene Expression: Lyse the cells to extract RNA and perform RT-qPCR to analyze the expression of genes related to tight junctions (e.g., Occludin, ZO-1) and inflammation.

## Conclusion and Future Directions

**3-Galactosyllactose** stands out as a potent prebiotic compound with well-defined mechanisms of action. Through its selective fermentation by beneficial gut bacteria, production of SCFAs, and direct immunomodulatory activities, 3'-GL contributes significantly to gut homeostasis and possesses anti-inflammatory properties.[1][3] The robust data from in vitro and ex vivo studies underscore its potential for use in advanced infant nutrition to more closely mimic the functionality of human milk.

For drug development professionals, 3'-GL represents a promising candidate for further investigation as a standalone or adjunct therapy for conditions characterized by gut dysbiosis and inflammation, such as inflammatory bowel disease or lactose intolerance.<sup>[18]</sup> Future research should focus on large-scale clinical trials using purified 3'-GL to unequivocally establish its efficacy and optimal dosage for specific health applications, moving beyond the broader effects observed with GOS mixtures. Furthermore, elucidating the complete set of molecular interactions between 3'-GL and host cell receptors could unveil novel therapeutic targets and applications.

**Need Custom Synthesis?**

*BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.*

*Email: [info@benchchem.com](mailto:info@benchchem.com) or Request Quote Online.*

## References

- 1. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - Organic & Biomolecular Chemistry (RSC Publishing)  
DOI:10.1039/D3OB02069J [pubs.rsc.org]
- 2. Gram-scale chemical synthesis of galactosyllactoses and their impact on infant gut microbiota in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Milk Oligosaccharides and Synthetic Galactosyloligosaccharides Contain 3'-, 4-, and 6'-Galactosyllactose and Attenuate Inflammation in Human T84, NCM-460, and H4 Cells and Intestinal Tissue Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3'-Sialyllactose's role in strengthening gut mucosal barrier [nutraingredients.com]
- 6. 3'-Galactosyllactose - Synvenio [synvenio.com]
- 7. Infant Formula Supplemented with Biotics: Current Knowledge and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Distinct fermentation of human milk oligosaccharides 3-FL and LNT2 and GOS/inulin by infant gut microbiota and impact on adhesion of *Lactobacillus plantarum* WCFS1 to gut epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Frontiers | Sialyllactose and Galactooligosaccharides Promote Epithelial Barrier Functioning and Distinctly Modulate Microbiota Composition and Short Chain Fatty Acid Production In Vitro [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. 3'-Galactosyllactose | 32694-82-9 | OG15069 | Biosynth [biosynth.com]
- 13. The Impact of Low-Lactose, High Galacto-Oligosaccharides Milk on Gut Microbiome and Plasma Metabolome in Healthy Adults: A Randomized, Double-Blind, Controlled Clinical Trial Complemented by Ex Vivo Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ClinicalTrials.gov [clinicaltrials.gov]
- 15. Clinical Studies on the Supplementation of Manufactured Human Milk Oligosaccharides: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. hcp.kendamil.com [hcp.kendamil.com]
- 18. Frontiers | Galacto-oligosaccharides alleviate experimental lactose intolerance associated with gut microbiota in mice [frontiersin.org]
- To cite this document: BenchChem. [3-Galactosyllactose: A Technical Guide to its Prebiotic Function and Therapeutic Potential]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1195140#understanding-3-galactosyllactose-as-a-prebiotic-compound>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)